Benzene, (propylsulfonyl)-

Description

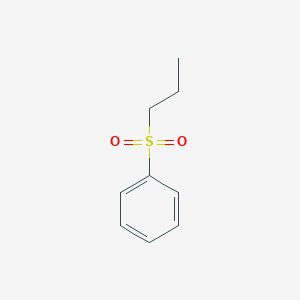

Structure

3D Structure

Properties

IUPAC Name |

propylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHILJWKJWMSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159604 | |

| Record name | Benzene, (propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-75-3 | |

| Record name | Benzene, (propylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Propyl Sulfone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propyl sulfone, systematically known as 1-(propylsulfonyl)benzene, is an aromatic sulfone that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts unique physicochemical properties to the molecule. These properties, including high polarity and the ability to act as a hydrogen bond acceptor, make sulfone-containing compounds valuable scaffolds in the design of biologically active molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of phenyl propyl sulfone, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties and Structure

The structural and physical properties of phenyl propyl sulfone are fundamental to understanding its reactivity and potential applications.

Structure:

-

Molecular Formula: C₉H₁₂O₂S

-

Molecular Weight: 184.26 g/mol [3]

-

IUPAC Name: 1-(propylsulfonyl)benzene

-

CAS Number: While a specific CAS number for 1-(propylsulfonyl)benzene was not prominently found, its precursor, phenyl propyl sulfide, is registered under CAS number 874-79-3.[4][5]

The molecule consists of a propyl group and a phenyl group attached to a central sulfonyl group. This structure is achiral.

dot

Caption: 2D Structure of Phenyl Propyl Sulfone

Physicochemical Data:

| Property | Predicted/Inferred Value | Source/Basis |

| Melting Point | Likely a low-melting solid or high-boiling liquid | Based on analogs like diphenyl sulfone and propylbenzene. |

| Boiling Point | Significantly higher than propylbenzene (159 °C) | Due to the polar sulfonyl group. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The sulfonyl group increases polarity. |

Synthesis of Phenyl Propyl Sulfone

The most common and direct method for the synthesis of phenyl propyl sulfone is the oxidation of its corresponding sulfide, phenyl propyl sulfide (also known as propylsulfanylbenzene).

Experimental Protocol: Oxidation of Phenyl Propyl Sulfide

This protocol is a generalized procedure based on established methods for the oxidation of sulfides to sulfones.[8]

Materials:

-

Phenyl propyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve phenyl propyl sulfide in a suitable organic solvent such as dichloromethane or glacial acetic acid.

-

Oxidation: Cool the solution in an ice bath. Slowly add an excess of 30% hydrogen peroxide dropwise to the stirred solution. The use of a catalyst, such as sodium tungstate, can facilitate the reaction.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude phenyl propyl sulfone.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an excess of the oxidizing agent (hydrogen peroxide) ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

-

The reaction is initially cooled to control the exothermic nature of the oxidation.

-

The aqueous workup with sodium bicarbonate neutralizes the acidic solvent and quenches any remaining oxidizing agent.

dot

Caption: Synthetic workflow for phenyl propyl sulfone.

Spectroscopic Characterization

The structure of phenyl propyl sulfone can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl protons.

-

Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group will be shifted downfield compared to those meta and para.

-

Propyl Group Protons:

-

α-CH₂: A triplet around δ 3.0-3.2 ppm, deshielded by the adjacent sulfonyl group.

-

β-CH₂: A sextet around δ 1.7-1.9 ppm.

-

γ-CH₃: A triplet around δ 0.9-1.1 ppm.

-

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the sulfonyl group (ipso-carbon) will be shifted downfield.

-

Propyl Group Carbons:

-

α-C: Around δ 55-60 ppm.

-

β-C: Around δ 16-20 ppm.

-

γ-C: Around δ 13-15 ppm.

-

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, typically found around 1325-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[10]

-

Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.[11]

-

Aliphatic C-H Stretching: Absorption just below 3000 cm⁻¹.[12]

-

C=C Aromatic Ring Stretching: Peaks in the 1600-1450 cm⁻¹ region.[11]

Mass Spectrometry:

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 184.

-

Fragmentation: Common fragmentation patterns for aryl sulfones involve cleavage of the C-S and S-O bonds. A prominent peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is expected.[13]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of phenyl propyl sulfone is largely dictated by the sulfonyl group and the aromatic ring.

Reactivity of the Sulfonyl Group:

The sulfonyl group is generally stable and resistant to oxidation and reduction. However, under certain conditions, it can undergo desulfonylation reactions, where the sulfonyl group is removed.[14]

Reactivity of the Aromatic Ring:

The sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions.[14] This means that reactions such as nitration, halogenation, and Friedel-Crafts reactions will proceed slower than with benzene and will primarily yield the meta-substituted product.

Applications in Medicinal Chemistry:

The sulfone moiety is a key structural feature in numerous pharmaceuticals and biologically active compounds.[2] Sulfones are recognized for their ability to improve the pharmacokinetic properties of drug candidates.[1]

-

Biological Activities: Various sulfone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][10] Benzenesulfonamide derivatives, which are structurally related to phenyl propyl sulfone, are known to exhibit diverse pharmacological effects.[1][7][15]

-

Scaffold for Drug Design: The phenyl propyl sulfone structure can serve as a versatile scaffold for the synthesis of new chemical entities. The aromatic ring and the propyl chain can be readily functionalized to create libraries of compounds for biological screening.

dot

Caption: Relevance of Phenyl Propyl Sulfone in Drug Development.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Phenyl propyl sulfone is a molecule of significant interest due to the versatile properties imparted by the sulfone functional group. While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its structure, synthesis, and reactivity can be extrapolated from related compounds. Its potential as a scaffold in medicinal chemistry makes it a valuable target for further investigation by researchers in drug discovery and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for the preparation and characterization of phenyl propyl sulfone and its derivatives for future studies.

References

-

Benzene, (1-propenylsulfonyl)-, (E)- | C9H10O2S | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

-

1H and 13C NMR Spectra of New Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Safety data sheet. (2022, August 17). Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Disulfide, diphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). Retrieved from [Link]

-

Sulfonation of Benzene - Chemistry Steps. (2025, October 23). Retrieved from [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Retrieved from [Link]

-

Benzene, methyl(propylthio)- | C10H14S | CID 597179 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

3.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2026, February 9). Retrieved from [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Airgas. (2017, January 30). Retrieved from [Link]

-

Chemical Properties of Benzene, propyl- (CAS 103-65-1) - Cheméo. (n.d.). Retrieved from [Link]

-

Benzene, 1-propynyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Phenyl n-propyl sulfide(CAS# 874-79-3 ) - angenechemical.com. (n.d.). Retrieved from [Link]

-

Propylbenzene - Solubility of Things. (n.d.). Retrieved from [Link]

-

Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates - Radboud Repository. (n.d.). Retrieved from [Link]

-

Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Reactions of Benzene & Its Derivatives. (n.d.). Retrieved from [Link]

-

Properties of Solvents Used in Organic Chemistry. (2020, August 19). Retrieved from [Link]

-

23.8: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]

-

What type or kind of reaction is benzene + phenylpropan-1-one? - Quora. (2022, October 25). Retrieved from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (2023, July 11). Retrieved from [Link]

-

image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents. (n.d.).

-

Infrared spectra of Benzene in the gas phase from experimental data (black) and calculation results (red). - ResearchGate. (n.d.). Retrieved from [Link]

-

Physico-chemical properties of benzene. - ResearchGate. (n.d.). Retrieved from [Link]

-

n-Propylbenzene - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. angenesci.com [angenesci.com]

- 5. Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.fr [fishersci.fr]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for [(3-Phenylpropyl)sulfonyl]benzene

Executive Summary & Nomenclature Nuances

In the landscape of medicinal chemistry and advanced materials, diaryl-alkyl sulfones represent a highly stable and versatile structural motif. The compound [(3-phenylpropyl)sulfonyl]benzene (CAS 17494-61-0)—often referred to in shorthand as (propylsulfonyl)benzene or 3-phenylpropyl phenyl sulfone—serves as a critical intermediate and pharmacophore building block [1].

Characterized by a highly electron-withdrawing sulfone core flanked by two lipophilic phenyl rings, this molecule offers unique pharmacokinetic properties, including high metabolic stability and strong hydrogen-bond accepting capabilities. Because commercial suppliers often provide this compound primarily for early-stage discovery without exhaustive analytical dossiers [3], researchers must possess a deep understanding of its physical properties and the methodologies required to synthesize and self-validate the compound in-house.

Physicochemical Profiling & Causal Analysis

Understanding the physical data of [(3-phenylpropyl)sulfonyl]benzene is not merely an exercise in documentation; it is essential for predicting its behavior in biological systems and optimizing downstream synthetic workflows. The data below synthesizes the core physical properties [2] and explains the molecular causality behind them.

| Property | Value | Causal Analysis & Practical Significance |

| CAS Registry Number | 17494-61-0 | Unique identifier; ensures accurate sourcing and literature retrieval [1]. |

| Molecular Formula | C₁₅H₁₆O₂S | Dictates the exact monoisotopic mass (260.087 Da) used for high-resolution mass spectrometry (HRMS) validation [5]. |

| Boiling Point | 442 °C at 760 mmHg | Exceptionally high boiling point driven by the strong dipole moment of the sulfone (-SO₂-) group combined with extensive London dispersion forces from the dual phenyl rings. |

| Density | 1.157 g/cm³ | The high density is typical for sulfones; the heavy sulfur atom and efficient crystal packing of the aromatic rings result in a dense molecular architecture [2]. |

| Flash Point | 270.8 °C | Indicates high thermal stability and an exceptionally low flammability risk at ambient laboratory conditions. |

| Vapor Pressure | 1.35E-07 mmHg at 25 °C | Effectively non-volatile. This minimizes inhalation exposure risks during benchtop handling and prevents loss during high-vacuum drying. |

| Refractive Index | 1.573 | The high polarizability of the sulfur atom and the delocalized π-electrons of the two aromatic rings contribute to this elevated index [2]. |

| InChIKey | CQWZXJPKOFUKCS-UHFFFAOYSA-N | The cryptographic hash of the structure, essential for unambiguous database cross-referencing [4]. |

Mechanistic Synthesis & Validation Workflow

The most robust and atom-economical route to synthesize [(3-phenylpropyl)sulfonyl]benzene is the nucleophilic substitution (Sₙ2) of a primary alkyl halide using a sulfinate salt.

Mechanistic Causality: Sodium benzenesulfinate is an ambident nucleophile (capable of reacting at oxygen or sulfur). However, in polar aprotic solvents like N,N-Dimethylformamide (DMF), the sodium counterion is heavily solvated. This leaves the sulfinate anion "naked" and highly nucleophilic. Under thermal conditions, the softer sulfur atom preferentially attacks the primary carbon of 1-bromo-3-phenylpropane, exclusively yielding the S-alkylated sulfone rather than the O-alkylated sulfinate ester.

Fig 1: Synthetic workflow and validation for [(3-phenylpropyl)sulfonyl]benzene.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains built-in checkpoints to confirm success before proceeding.

Phase 1: Reaction Setup & Execution

-

Reagent Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (1.2 equivalents).

-

Solvation: Suspend the salt in anhydrous DMF (0.5 M relative to the electrophile). Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl bromide.

-

Electrophile Addition: Add 1-bromo-3-phenylpropane (1.0 equivalent) dropwise at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

Phase 2: In-Process Self-Validation (TLC)

-

Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system.

-

Validation Logic: The starting material (1-bromo-3-phenylpropane) is highly non-polar and will migrate near the solvent front (high Rf). The product sulfone is moderately polar and will appear at a lower Rf. The excess sodium benzenesulfinate is a salt and will remain completely fixed at the baseline. The reaction is complete when the high-Rf spot disappears.

Phase 3: Workup & Extraction

-

Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing distilled water (5x the volume of DMF). Causality: Water crashes out the lipophilic product and highly solvates the DMF, removing it from the organic phase.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine to remove residual water and trace DMF, then dry over anhydrous Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 4: Final Purification & Analytical Validation

-

Chromatography: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

-

LC-MS Validation: Subject the purified product to LC-MS. Validation Check: Look for the [M+H]⁺ adduct at m/z 261.09 and the [M+Na]⁺ adduct at m/z 283.07, which confirms the exact mass of 260.087 Da [5].

Applications in Drug Development

In medicinal chemistry, the incorporation of the sulfone moiety found in CAS 17494-61-0 is a strategic choice rather than a random structural variation. Sulfones act as excellent bioisosteres for carbonyl groups (such as ketones or amides) but offer vastly superior metabolic stability because they are highly resistant to in vivo oxidation and reduction.

Fig 2: Pharmacological and chemical utility of the sulfone pharmacophore.

The two oxygen atoms on the sulfur center act as powerful, directional hydrogen-bond acceptors, allowing the molecule to anchor deeply within target protein binding pockets. Furthermore, the strong electron-withdrawing nature of the sulfone group acidifies adjacent α-protons, making this compound an excellent substrate for downstream C-H functionalization or alkylation in complex synthetic pipelines.

References

Steric and Electronic Divergence in Alkyl Phenyl Sulfones: A Comparative Analysis of n-Propyl vs. Isopropyl Phenyl Sulfone

Executive Summary

In the realm of synthetic organic chemistry and drug design, the architectural nuance of a single carbon branch can dictate the success or failure of a reaction pathway. Phenyl propyl sulfone (n-propyl phenyl sulfone) and isopropyl phenyl sulfone are constitutional isomers sharing the exact same molecular weight and core pharmacophore. However, the transition from a primary (

Structural and Physicochemical Divergence

While both compounds feature a highly electron-withdrawing sulfonyl (–SO₂–) group that acidifies the adjacent

Quantitative Data Summary

| Property / Metric | n-Propyl Phenyl Sulfone | Isopropyl Phenyl Sulfone |

| Chemical Formula | C₉H₁₂O₂S | C₉H₁₂O₂S |

| Molecular Weight | 184.25 g/mol | 184.25 g/mol |

| Primary (Linear) | Secondary (Branched) | |

| Predicted LogP | ~2.71 [3] | ~2.65 |

| Steric Hindrance ( | Low | High |

| Kinetic Acidity | High (Rapid deprotonation) | Moderate (Slower deprotonation) |

| VNS Reaction Outcome | Successful Alkylation | Trapped Meisenheimer Adduct [1] |

Mechanistic Causality in Synthetic Applications

The most critical difference between these two sulfones emerges during Vicarious Nucleophilic Substitution (VNS) . VNS is a powerful method for the direct alkylation of electrophilic nitroarenes.

When treated with a strong base, both sulfones form

-

n-Propyl Phenyl Sulfone (Linear): The primary carbanion attacks the nitroarene to form a Meisenheimer-type adduct. Because the linear chain has minimal steric bulk, the intermediate easily adopts the planar transition state required for the base-induced

-elimination of sulfinic acid (PhSO₂H), yielding the desired alkylated product [1]. -

Isopropyl Phenyl Sulfone (Branched): The secondary carbanion successfully attacks the nitroarene, but the reaction stalls. The symmetrical isopropyl group forces one of its methyl groups to sterically clash with the adjacent oxygen atom of the nitro group. This "one-sided hindrance" prevents the planarization necessary for

-elimination. Consequently, the reaction fails to yield the alkylated product and instead traps the intermediate as a stable, N-protonated Meisenheimer adduct [1].

Divergent Vicarious Nucleophilic Substitution (VNS) pathways based on steric hindrance.

Implications in Drug Discovery and Metabolism

In medicinal chemistry, terminal phenyl rings and unhindered alkyl chains are known metabolic liabilities, often serving as soft spots for Cytochrome P450 (CYP) mediated oxidation [4]. The

By strategically swapping an n-propyl group for an isopropyl group, drug developers can utilize the steric bulk of the branched methyls to shield the

Validated Experimental Protocols

Protocol A: Synthesis of Isopropyl Phenyl Sulfone via Thioether Oxidation

This protocol utilizes a biphasic nucleophilic substitution followed by an in situ peracetic acid oxidation. The choice of H₂O₂ in glacial acetic acid is deliberate: it generates peracetic acid, which is highly electrophilic and oxidizes the sulfur atom to the sulfone state without risking the over-oxidation of the aromatic ring [2].

Materials:

-

Thiophenol (1.0 equiv)

-

Isopropyl bromide (1.2 equiv)

-

Potassium hydroxide (KOH) (1.5 equiv)

-

30% v/v Aqueous Hydrogen Peroxide (H₂O₂) (3.0 equiv)

-

Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Thioether Formation: In a round-bottom flask, dissolve KOH in water and cool to room temperature. Add thiophenol dropwise to generate the highly nucleophilic thiophenolate anion.

-

Alkylation: Add isopropyl bromide dropwise. Stir the biphasic mixture vigorously for 2 hours. Causality: The high nucleophilicity of the thiophenolate easily overcomes the steric hindrance of the secondary bromide via an SN2 mechanism.

-

Extraction: Extract the intermediate (isopropyl phenyl sulfide) using ethyl acetate. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Oxidation: Dissolve the crude sulfide in glacial acetic acid (10 mL per gram of substrate). Slowly add 30% H₂O₂.

-

Thermal Activation: Heat the mixture to 90 °C for 2–8 hours [2]. Causality: Heating accelerates the formation of peracetic acid, driving the second, slower oxidation step (sulfoxide to sulfone).

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The sulfone product will appear as a highly UV-active spot with a significantly lower Rf than the starting sulfide.

-

Workup: Pour the mixture over ice water. Neutralize with solid Na₂CO₃ to pH 7. Extract with ethyl acetate, wash with 10% Na₂SO₃ (to quench unreacted peroxides), and dry to yield the pure isopropyl phenyl sulfone.

Step-by-step synthetic workflow for the preparation of alkyl phenyl sulfones.

Protocol B: -Deprotonation and Alkylation Workflow

Step-by-Step Methodology:

-

Carbanion Generation: Dissolve n-propyl phenyl sulfone in anhydrous THF under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath to prevent unwanted self-condensation.

-

Deprotonation: Slowly add n-Butyllithium (1.1 equiv). Stir for 30 minutes. The solution will typically turn pale yellow, indicating the formation of the stabilized

-sulfonyl carbanion. -

Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl to protonate any residual carbanion and destroy excess base. Extract and purify via column chromatography.

References

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- Synthesis of isopropyl phenyl sulfone (Supporting Inform

- Impact of Hydrophobic, Hydrophilic, and Mucus-Binding Motifs on the Therapeutic Potential of Ceftazidime Analogs.

- Bioisosteres that influence metabolism. Hypha Discovery Blogs.

n-propyl phenyl sulfone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of n-Propyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkyl Aryl Sulfones

Alkyl aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO₂) bonded to both an alkyl and an aryl substituent. The electronic nature of the sulfonyl group, with its electron-withdrawing properties, imparts significant chemical and thermal stability to these molecules. This stability, coupled with the ability to participate in a variety of chemical transformations, makes alkyl aryl sulfones valuable intermediates and building blocks in organic synthesis.

In the realm of drug development, the sulfone moiety is a key pharmacophore in a number of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the physicochemical properties of sulfones, such as their melting and boiling points, is crucial for their purification, formulation, and overall development.

This guide focuses specifically on n-propyl phenyl sulfone, providing estimated physical data based on trends observed in its homologous series and detailed protocols for its synthesis and characterization.

Physicochemical Properties of n-Propyl Phenyl Sulfone and Related Homologues

Direct experimental values for the melting and boiling points of n-propyl phenyl sulfone are not widely reported. However, by examining the properties of its lower and higher alkyl phenyl sulfone homologues, we can establish a trend and provide reasoned estimations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Phenyl Sulfone | C₇H₈O₂S | 156.20 | 85 - 88[1][2][3][4][5] | Not available |

| Ethyl Phenyl Sulfone | C₈H₁₀O₂S | 170.23 | 35 - 42[6][7][8][9] | 103 @ 1 mmHg[7] |

| n-Propyl Phenyl Sulfone | C₉H₁₂O₂S | 184.26 | ~ 30 - 35 (Estimated) | > 103 @ 1 mmHg (Estimated) |

| n-Butyl Phenyl Sulfone | C₁₀H₁₄O₂S | 198.29 | Not available | Not available |

| Di-n-butyl Sulfone | C₈H₁₈O₂S | 178.30 | 43 - 45[10] | 287 - 295[10] |

| Diphenyl Sulfone | C₁₂H₁₀O₂S | 218.27 | 123 - 129[11][12][13] | 379[12][13] |

Analysis of Trends and Estimation:

-

Melting Point: There is a general, non-linear trend in the melting points of the homologous series. Methyl phenyl sulfone has a relatively high melting point, which can be attributed to its crystal packing. The melting point then decreases for ethyl phenyl sulfone. Following this trend, it is reasonable to estimate that n-propyl phenyl sulfone will have a melting point slightly lower than or in a similar range to ethyl phenyl sulfone. The estimated melting point is therefore in the range of 30 - 35 °C .

-

Boiling Point: The boiling point is expected to increase with the increasing molecular weight and chain length of the alkyl group. The boiling point of ethyl phenyl sulfone is 103 °C at a reduced pressure of 1 mmHg. Therefore, the boiling point of n-propyl phenyl sulfone under the same conditions will be higher than 103 °C . A precise estimation without experimental data is difficult, but an increase of 15-25 °C per additional methylene group is a general approximation for homologous series under vacuum.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of n-propyl phenyl sulfone and the subsequent determination of its melting and boiling points.

Synthesis of n-Propyl Phenyl Sulfone via Oxidation of Phenyl n-Propyl Sulfide

The oxidation of sulfides is a common and effective method for the preparation of sulfones. This protocol utilizes hydrogen peroxide as the oxidant, which is an environmentally benign reagent.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to n-propyl phenyl sulfone.

Materials:

-

Phenyl n-propyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium bisulfite

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl n-propyl sulfide (10 g, 0.066 mol) in glacial acetic acid (100 mL).

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (15 mL, 0.147 mol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A white solid may precipitate.

-

Decomposition of Excess Peroxide: Add a saturated solution of sodium bisulfite dropwise until a test with potassium iodide-starch paper indicates the absence of peroxides.

-

Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude n-propyl phenyl sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is the standard technique for this determination.[14]

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for melting point determination.

Procedure:

-

Sample Preparation: Ensure the purified n-propyl phenyl sulfone is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus. Set the starting temperature to about 10-15 °C below the expected melting point and a heating rate of 1-2 °C per minute for an accurate determination.

-

Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point).

-

Repeat: For accuracy, perform the measurement at least twice and report the average melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] For high-boiling point liquids, it is often determined under reduced pressure to prevent decomposition.

Procedure (Micro-scale method):

-

Sample Preparation: Place a small amount (0.5-1 mL) of the purified liquid n-propyl phenyl sulfone into a small test tube.

-

Capillary Inversion: Take a melting point capillary tube and seal one end. Place the open end of the capillary tube into the test tube containing the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Pressure Correction: If the boiling point is determined at a pressure other than atmospheric pressure (760 mmHg), a pressure correction should be applied to estimate the normal boiling point.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of n-propyl phenyl sulfone. While experimental data for its melting and boiling points are scarce, estimations based on the trends of its homologous series suggest a melting point in the range of 30-35 °C and a boiling point above 103 °C at 1 mmHg. The provided protocols for the synthesis and characterization of n-propyl phenyl sulfone offer a practical framework for researchers to prepare and analyze this compound in the laboratory. A comprehensive understanding of these fundamental properties is essential for the effective utilization of n-propyl phenyl sulfone in drug discovery, materials science, and other areas of chemical research.

References

-

Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link][14]

-

MySkinRecipes. (n.d.). Methyl phenyl sulfone. Retrieved from [Link][1]

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link][16]

-

California Air Resources Board. (2010). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. Retrieved from [Link][17]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][18]

-

Quora. (2016). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link][19]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link][20]

-

Laboratorium Discounter. (n.d.). Ethyl Phenyl Sulfone >97.0%(GC) 25g. Retrieved from [Link][21]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link][22]

-

Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link][15]

-

OECD. (1995). Test No. 103: Boiling Point. Retrieved from [Link][23]

-

ChemSrc. (2025). Methyl phenyl sulfone. Retrieved from [Link][24]

-

PubChem. (n.d.). Methyl phenyl sulfone. Retrieved from [Link][25]

-

Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link][26]

-

Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link][27]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link][28]

-

PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link][29]

-

PMC. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link][30]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link][31]

-

Organic Chemistry Portal. (n.d.). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Retrieved from [Link][32]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link][33]

-

Wikipedia. (n.d.). n-Butylbenzene. Retrieved from [Link][34]

-

PubChem. (n.d.). Phenyl t-butyl sulfone. Retrieved from [Link][35]

-

Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link][13]

-

ResearchGate. (2013). N-phenyl benzenesulfonamide derivatives synthesized. Retrieved from [Link][36]

Sources

- 1. Methyl phenyl sulfone [myskinrecipes.com]

- 2. Methyl-phenylsulfon ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl phenyl sulfone, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl phenyl sulfone (3112-85-4) for sale [vulcanchem.com]

- 6. Ethyl Phenyl Sulfone 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Ethyl Phenyl Sulfone | 599-70-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. thomassci.com [thomassci.com]

- 9. 乙基苯基砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. DI-N-BUTYL SULFONE CAS#: 598-04-9 [m.chemicalbook.com]

- 11. Phenyl sulfone, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. Phenyl sulfone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 15. scribd.com [scribd.com]

- 16. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [store.astm.org]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. quora.com [quora.com]

- 20. oecd.org [oecd.org]

- 21. Ethyl Phenyl Sulfone >97.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 22. mt.com [mt.com]

- 23. oecd.org [oecd.org]

- 24. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]

- 25. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. orientjchem.org [orientjchem.org]

- 28. Sulfone synthesis by oxidation [organic-chemistry.org]

- 29. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. organic-chemistry.org [organic-chemistry.org]

- 33. Organic Syntheses Procedure [orgsyn.org]

- 34. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 35. Phenyl t-butyl sulfone | C10H14O2S | CID 138142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

(Propylsulfonyl)benzene: A Tactical Synthon for Alkyl Chain Installation and Olefination

The following technical guide details the applications, mechanisms, and protocols for (Propylsulfonyl)benzene (CAS: 23005-97-2), structured for high-level research and drug development contexts.

Executive Summary & Chemical Profile

(Propylsulfonyl)benzene , also known as phenyl propyl sulfone, serves as a robust "chemical crane" in organic synthesis. It is primarily utilized to activate the propyl chain for nucleophilic coupling, after which the activating sulfonyl group can be modified (olefination) or excised (desulfonylation). Its utility stems from the strong electron-withdrawing nature of the sulfonyl moiety (

Chemical Specifications

| Property | Data |

| IUPAC Name | (Propylsulfonyl)benzene |

| CAS Number | 23005-97-2 |

| Formula | |

| Molecular Weight | 184.26 g/mol |

| Physical State | Colorless oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity |

Mechanistic Foundations

The synthetic power of (propylsulfonyl)benzene relies on the stability of its

The "Chemical Crane" Strategy

This workflow allows for the net installation of a propyl group (or a functionalized derivative) into complex scaffolds where direct propylation (e.g., using propylmagnesium bromide) might be too basic or lack chemoselectivity.

-

Activation: Deprotonation with a strong base (n-BuLi) generates the

-carbanion. -

Coupling: The anion attacks an electrophile (E+).

-

Excision: The sulfonyl group is removed reductively (Raney Ni or Na/Hg), leaving the alkyl chain attached to E.

Visualization of the "Chemical Crane" Workflow

Caption: The "Chemical Crane" strategy uses the sulfonyl group to install the propyl chain and is subsequently removed.

Core Applications in Synthesis

Module A: Stereoselective Alkene Synthesis (Classical Julia Olefination)

(Propylsulfonyl)benzene is a classic substrate for the Julia-Lythgoe olefination. While the modern Julia-Kocienski reaction uses heteroaryl sulfones for one-pot procedures, the phenyl sulfone variant remains vital for multistep control, particularly when generating trans-disubstituted alkenes.

-

Mechanism:

-

Addition of the lithiated sulfone to an aldehyde yields a

-alkoxysulfone. -

Acylation (usually with benzoyl chloride or acetic anhydride) traps the alkoxide.

-

Reductive elimination (using Na/Hg amalgam or

) generates the alkene.

-

-

Stereoselectivity: The reductive elimination step proceeds via a radical mechanism that thermodynamically favors the

-alkene.

Module B: Radical & Photoredox Chemistry

Recent developments have utilized sulfones as radical traps and precursors. Under photoredox conditions, the phenylsulfonyl group can stabilize adjacent radical centers or serve as a leaving group in radical fragmentation cascades, enabling the hydrofluoromethylation of alkenes or the construction of complex aliphatic backbones [1].

Experimental Protocols

Protocol 1: Synthesis of (Propylsulfonyl)benzene via Oxidation

Rationale: Sulfones are most reliably prepared by oxidizing their corresponding sulfides. This protocol ensures complete oxidation without over-oxidizing sensitive functionalities if present.

Reagents: Phenyl propyl sulfide (1.0 equiv),

-

Dissolution: Dissolve phenyl propyl sulfide (e.g., 10 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

-

Oxidation: Slowly add

-chloroperbenzoic acid ( -

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfone is significantly more polar than the sulfide.

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via recrystallization (EtOH/Hexane) or silica flash chromatography.

Protocol 2: -Lithiation and Alkylation

Rationale: This protocol demonstrates the activation of the propyl chain. Rigorous exclusion of water is critical due to the high basicity of the intermediate.

Reagents: (Propylsulfonyl)benzene (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Alkyl Halide (1.2 equiv), THF (anhydrous).

-

Inert Atmosphere: Flame-dry a two-neck flask and purge with Argon. Add (propylsulfonyl)benzene (5 mmol) and THF (25 mL).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (2.2 mL, 5.5 mmol) dropwise via syringe. Stir for 30 minutes. The solution typically turns faint yellow.

-

Coupling: Add the electrophile (e.g., benzyl bromide, 6 mmol) dropwise.

-

Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Add saturated

solution. Extract with EtOAc.[1] -

Validating the Product: The product will show the disappearance of the simple triplet methyl signal of the propyl group in NMR if the alkylation occurs at the terminal position, or a shift in the

-proton integration.

Visualization of Julia Olefination Pathway

Caption: The Classical Julia Olefination sequence yielding (E)-alkenes via a reductive elimination mechanism.

Safety & Handling

-

Reagent Toxicity: (Propylsulfonyl)benzene is generally low toxicity but should be treated as an irritant.

-

Lithium Reagents: n-BuLi is pyrophoric. Handle under inert atmosphere only.

-

Mercury Amalgam: The classical Julia reduction uses Sodium Amalgam (Na/Hg), which poses severe neurotoxicity and environmental hazards. Alternative: Samarium diiodide (

) is a safer, single-electron reductant alternative for the elimination step.

References

-

Hydrofluoromethylation of Alkenes with Fluoroiodomethane and Beyond. Royal Society of Chemistry (Supporting Information). (2019).[2] Retrieved from [Link]

-

Duality of Semiconductor Photocatalysts for Sulfide Oxidation. ACS Omega. (2025).[3][1][4] Retrieved from [Link]

-

Process for Making Compounds Useful as Inhibitors of ATR Kinase (EP 3878851 A1). European Patent Office. (2021).[5] Retrieved from [Link]

Sources

stability of alkyl phenyl sulfones under basic conditions

An In-Depth Technical Guide to the Stability of Alkyl Phenyl Sulfones Under Basic Conditions

Abstract

Alkyl phenyl sulfones are a cornerstone functional group in modern organic synthesis and medicinal chemistry, valued for their unique electronic properties and synthetic versatility.[1][2][3] Often described as "chemical chameleons," their reactivity can be finely tuned, shifting from nucleophilic to electrophilic character based on reaction conditions.[2] However, this reactivity presents a double-edged sword, as the very features that make them synthetically useful also render them susceptible to degradation, particularly under basic conditions. This guide provides a comprehensive examination of the stability of alkyl phenyl sulfones in the presence of bases, offering mechanistic insights, practical considerations for experimental design, and robust analytical protocols for researchers, scientists, and drug development professionals.

The Sulfonyl Group: An Anchor of Reactivity

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing moiety. This property is central to the behavior of alkyl phenyl sulfones. It significantly increases the acidity of protons on the α-carbon, making them susceptible to abstraction by a base. The formation of the resulting α-sulfonyl carbanion is the initiating step for several major synthetic transformations and potential degradation pathways.[4] Understanding the fate of this carbanion is critical to predicting the stability of any given sulfone-containing molecule.

Major Base-Mediated Reaction Pathways

When an alkyl phenyl sulfone is exposed to a basic environment, several competing reaction pathways can occur. The predominant pathway is dictated by the specific structure of the sulfone, the nature of the base, and the reaction conditions.

The Ramberg-Bäcklund Reaction: A Classic Transformation

For alkyl phenyl sulfones bearing a halogen (Cl, Br, I) on an α-carbon, the Ramberg-Bäcklund reaction is a primary pathway for decomposition under basic conditions.[5][6] This reaction converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂).[7]

Causality of the Mechanism: The reaction is initiated by the deprotonation of the α'-carbon (the one not bearing the halogen), which is made acidic by the sulfonyl group. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the halogen-bearing carbon, displacing the halide and forming a strained, three-membered thiirane dioxide intermediate.[4][5][7] This intermediate is thermally unstable and readily decomposes via a cheletropic extrusion, releasing gaseous SO₂ and forming the final alkene product.[7] The stereoselectivity of the resulting alkene can be influenced by the strength of the base used, with weak bases often favoring Z-alkenes and strong bases yielding more of the E-alkene.[5]

Caption: Diagram 1: The Ramberg-Bäcklund Reaction Mechanism.

Julia-Lythgoe Olefination Pathway

The Julia-Lythgoe olefination is a powerful synthetic method for creating E-alkenes.[8][9] While a synthetic tool, its initial step is identical to a potential degradation pathway: the base-mediated formation of a phenylsulfonyl carbanion.[10][11] In this sequence, the carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone. This intermediate is then typically acylated and subjected to reductive elimination (e.g., with sodium amalgam) to yield the alkene.[8][9]

In the context of stability, the initial addition to a carbonyl compound, if present as an impurity or another component in a mixture, represents a potential degradation pathway for the alkyl phenyl sulfone.

Caption: Diagram 2: Initial Steps of the Julia-Lythgoe Olefination.

Base-Catalyzed β-Elimination

For alkyl phenyl sulfones that lack an α-halo substituent but possess a β-hydrogen, a direct E2-type elimination can occur. In this pathway, the phenylsulfinate anion (PhSO₂⁻) acts as the leaving group. This is a common degradation route for many sulfones in basic media. Kinetic studies have shown that these eliminations are often first order in both the base and the sulfone, consistent with an E2 mechanism.[12]

The propensity for this reaction depends on the acidity of the β-proton and the stability of the resulting alkene. The phenylsulfonyl group is an excellent leaving group, contributing to the feasibility of this pathway.

Caption: Diagram 3: Base-Catalyzed β-Elimination of a Sulfone.

Factors Influencing Stability

The stability of an alkyl phenyl sulfone under basic conditions is not absolute but is rather a function of several interdependent variables.

| Factor | Influence on Stability | Rationale & Causality |

| Substrate Structure | High Impact. The presence of an α-halogen dramatically increases lability via the Ramberg-Bäcklund pathway.[5][7] The presence of acidic β-protons enables direct elimination.[12] Steric hindrance around the acidic protons can decrease the rate of deprotonation. | Why it matters: The substitution pattern directly determines which degradation pathways are available. An α-halo sulfone is inherently less stable in base than its non-halogenated counterpart. |

| Base Strength & Conc. | High Impact. Stronger bases (e.g., alkoxides, hydroxides) will deprotonate the α-carbon more rapidly and completely, accelerating degradation.[5] Higher base concentration increases the reaction rate for pathways that are first-order in base.[12] | Why it matters: The choice of base is a critical experimental parameter. A mild base like a carbonate may be tolerated, whereas a strong base like potassium tert-butoxide will likely induce rapid reaction. |

| Solvent | Moderate Impact. Aprotic polar solvents like DMSO can enhance the basicity of dissolved bases and accelerate elimination reactions.[1][12] Protic solvents may solvate the base, reducing its effective strength, but can also participate in the reaction. | Why it matters: The solvent system can modulate the reactivity of the base. Stability studies should be conducted in the solvent relevant to the intended application (e.g., synthesis, formulation). |

| Temperature | Moderate Impact. As with most chemical reactions, an increase in temperature will increase the rate of degradation.[13] Elimination reactions, in particular, are often favored at higher temperatures. | Why it matters: For processes requiring heat, the thermal stability of the sulfone in the presence of any basic species must be carefully evaluated to prevent unwanted side reactions. |

Table 1: Key Factors Governing the Stability of Alkyl Phenyl Sulfones in Basic Media

Analytical Strategies for Monitoring Stability

A robust stability study requires reliable analytical methods to separate and quantify the parent compound from its potential degradants.

Chromatographic Separation

-

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): This is the gold standard for stability studies. It offers high resolution for separating closely related compounds and the mass spectrometer provides definitive identification of degradants. A C18 reversed-phase column is often a good starting point.[14]

-

Gas Chromatography (GC-NPD): For volatile and thermally stable sulfones, GC with a Nitrogen-Phosphorus Detector (NPD) can be a selective alternative.[14] However, care must be taken as thermal degradation in the injector port can be a confounding factor.[14]

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated degradation products.[15][16] Comparing the spectra of the degraded sample to the starting material can reveal the formation of new species, such as the characteristic signals of an alkene.

-

Gel Permeation Chromatography (GPC): In the context of polymeric sulfones, GPC is used to analyze changes in molecular weight, which can indicate backbone degradation through chain scission events.[15]

Experimental Protocol: A Model Stability Study

This protocol provides a self-validating framework for assessing the stability of a model alkyl phenyl sulfone in a basic solution using HPLC analysis.

Objective: To determine the degradation rate of (propylsulfonyl)benzene under specified basic conditions.

Materials:

-

(Propylsulfonyl)benzene (Parent Compound)

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade

-

Sodium Hydroxide (NaOH), 1M solution

-

Formic Acid (for quenching)

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Workflow Diagram:

Caption: Diagram 4: Workflow for a Sulfone Stability Study.

Step-by-Step Procedure:

-

Method Development & System Suitability:

-

Develop an isocratic or gradient HPLC method that provides good resolution for the parent compound peak. A mobile phase of ACN/Water is common.

-

Self-Validation: Before starting the study, perform a system suitability test. Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

-

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of (propylsulfonyl)benzene in acetonitrile.

-

Reaction Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1M NaOH. This is your t=0 sample.

-

Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water. This control ensures that any observed degradation is due to the base and not other factors.

-

-

Incubation and Sampling:

-

Place both vials in a temperature-controlled bath (e.g., 40°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

-

-

Quenching:

-

Immediately add each 100 µL aliquot to a vial containing 900 µL of the initial mobile phase and a small amount of formic acid to neutralize the base. This stops the reaction.

-

Why this is critical: Quenching ensures that the measured degradation accurately reflects the state of the reaction at the time of sampling, preventing further degradation while samples are waiting for analysis.

-

-

HPLC Analysis:

-

Inject each quenched sample and the control samples onto the HPLC system.

-

Record the peak area of the parent compound at each time point.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time. A steep decline in the reaction sample compared to a stable line for the control sample confirms base-mediated degradation.

| Parameter | Typical Starting Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar analytes. |

| Mobile Phase | 50:50 Acetonitrile:Water | A common starting point; adjust ratio to achieve optimal retention time (3-10 min). |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm or 254 nm | Phenyl group provides strong UV absorbance. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on detector response. |

Table 2: Example HPLC Parameters for Stability Analysis

Implications in Drug Development and Synthesis

A thorough understanding of sulfone stability under basic conditions is paramount in several areas:

-

Synthetic Route Design: Chemists must choose bases and reaction conditions that are compatible with the sulfone group if it is to be retained in the final product. Conversely, reactions like the Ramberg-Bäcklund are deliberately used to transform the sulfone into a different functional group.[17]

-

Formulation Science: The pH of a final drug product formulation must be carefully controlled to prevent the degradation of a sulfone-containing active pharmaceutical ingredient (API).[13] This knowledge informs the choice of buffers and excipients.

-

Metabolic Stability: In vivo, metabolic processes can create microenvironments with varying pH. Understanding base-lability can provide clues to potential metabolic degradation pathways.

Conclusion

Alkyl phenyl sulfones are a versatile and powerful class of compounds, but their utility is intrinsically linked to their chemical stability. The electron-withdrawing nature of the sulfonyl group activates adjacent protons, creating a focal point for base-mediated reactions. The primary pathways of concern include the Ramberg-Bäcklund reaction for α-halo sulfones and β-elimination for other alkyl sulfones. By carefully considering the interplay of substrate structure, base properties, solvent, and temperature, and by employing robust analytical workflows, researchers can confidently predict, control, and monitor the stability of these important molecules, ensuring the integrity of their synthetic designs and the viability of the drug candidates they develop.

References

-

Organic Chemistry Portal. Ramberg-Bäcklund Reaction. [Link]

-

Organic Chemistry Portal. Julia Olefination Julia-Lythgoe Olefination. [Link]

-

ResearchGate. Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. [Link]

-

Wikipedia. Ramberg–Bäcklund reaction. [Link]

-

Organic Reactions. The Ramberg-Bäcklund Rearrangement. [Link]

-

Journal of the American Chemical Society. Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. [Link]

-

SynArchive. Julia Olefination. [Link]

-

Wikipedia. Julia olefination. [Link]

-

ResearchGate. Mechanisms of Julia‐Lythgoe and Julia‐Kocienski olefinations. [Link]

-

Organic Reactions. The Ramberg-Bäcklund Reaction. [Link]

-

SynArchive. Ramberg-Bäcklund Reaction. [Link]

-

ResearchGate. The scope of sulfones 1 elimination to allenes 2. Reaction conditions:... [Link]

-

YouTube. Ramberg-Bäcklund Reaction. [Link]

-

ResearchGate. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

-

RSC Applied Polymers. Localized ionomer degradation analysis of sulfonated poly(phenylene sulfones) in fuel cell applications using confocal Raman microscopy. [Link]

-

ACS Publications. Convenient Preparations of α-Halo Sulfones and Their Use in the Synthesis of Deuterated Olefins, the Desulfurization of Alkyl Sulfones, and the Homologization of Olefins. [Link]

-

ACS Publications. α-Halosulfones. I. Conformational Requirements of α-Sulfonyl Carbanions in the Synthesis of Phenanthrenes from 2-Chloro-2,7-dihydro-3,4-5,6-dibenzothiepin 1,1-Dioxides. [Link]

-

ACS Publications. Electronic Effects in E2 Reactions. III. Base-Induced Eliminations of Some Phenyl 2-Pentyl Sulfones. [Link]

-

Wiley Online Library. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. [Link]

-

Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. [Link]

-

ACS Publications. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. [Link]

-

ResearchGate. The alkyl/phenyl-folded conformation of alkyl 1-phenylethyl sulfides and sulfones as evidenced by ab initio MO calculations. Implication for the 1,2-asymmetric induction. [Link]

-

PMC. Base‐Mediated Radical Borylation of Alkyl Sulfones. [Link]

-

ACS Publications. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

-

ResearchGate. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. [Link]

-

SciSpace. Recent Advances in the Synthesis of Sulfones. [Link]

-

Taylor & Francis. Sulfones – Knowledge and References. [Link]

-

ResearchGate. Determination of the Degree of Sulfonation in Cross-linked and Non-cross-linked Poly(ether ether ketone) Using Different Analytical Techniques. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Purdue University Graduate School. ELECTRICAL MONITORING OF DEGRADATION AND DISSOLUTION KINETICS OF BIORESPONSIVE POLYMERS FOR IN SITU ASSESSMENT OF MICROBIAL ACTIVITY. [Link]

-

ResearchGate. "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

-

ScienceDirect. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. [Link]

-

MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

-

PubMed. The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 8. Julia Olefination [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Julia olefination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Localized ionomer degradation analysis of sulfonated poly(phenylene sulfones) in fuel cell applications using confocal Raman microscopy - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00284B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. organicreactions.org [organicreactions.org]

Phenyl Propyl Sulfone: Toxicological Profiling, Safety Data, and Synthetic Applications

Executive Summary

Phenyl propyl sulfone (PPS), chemically identified as 1-(propylsulfonyl)benzene (CAS: 13596-75-3), is a saturated alkyl phenyl sulfone utilized extensively as a synthetic intermediate and a structural pharmacophore in modern drug discovery. Unlike highly reactive α,β-unsaturated sulfones (e.g., vinyl sulfones) that act as potent Michael acceptors, saturated sulfones like PPS exhibit a distinct, significantly safer toxicological profile[1]. This whitepaper synthesizes the physicochemical properties, mechanistic safety data, and handling protocols (SDS) for PPS, while detailing its application in advanced transition-metal-catalyzed cross-coupling methodologies.

Physicochemical and Toxicological Profiling

To accurately assess the safety of any chemical entity, we must first correlate its structural features with its biological reactivity. PPS features a fully saturated propyl chain attached to a highly stable sulfonyl-benzene core. This saturation is the primary driver of its low baseline toxicity.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Phenyl Propyl Sulfone

| Property | Value / Description | Causality / Significance |

| CAS Number | 13596-75-3 | Unique identifier for regulatory tracking. |

| Molecular Formula | C9H12O2S | Dictates molecular weight and steric bulk. |

| Molecular Weight | 184.25 g/mol | Optimal size for small-molecule pharmacophores. |

| Physical State | Colorless oil to white solid | Dependent on ambient temperature and purity. |

| Solubility | Soluble in organic solvents (DCM, THF) | Facilitates use in homogeneous catalysis and assays. |

Table 2: Comparative Toxicological Metrics (Alkyl vs. Vinyl Sulfones)

| Metric | Phenyl Propyl Sulfone (Saturated) | Phenyl Vinyl Sulfone (Unsaturated) |

| Protein Binding Alerts | None (In silico & In chemico)[1] | High (Michael Addition)[1] |

| GSH Reactivity (RC50) | > 135 mM (Non-reactive)[1] | < 10 mM (Highly reactive)[1] |

| Primary Toxicity Mechanism | High-dose hepatic CYP450 burden[2] | Covalent modification of cellular thiols[1] |

| Target Organs (In Vivo) | Liver (Hypertrophy), Kidney[2] | Systemic cellular stress, cross-linking[1] |

Mechanistic Toxicology

The fundamental safety of PPS is rooted in its lack of electrophilic reactivity. In silico profilers and in chemico glutathione (GSH) depletion assays confirm that saturated sulfones do not possess structural alerts for protein binding[1]. They cannot undergo SN2 nucleophilic substitution or Michael addition under physiological conditions. Consequently, the toxicity of PPS is not driven by covalent adduction to cellular macromolecules, but rather by the metabolic burden placed on hepatic CYP450 enzymes during clearance, which can lead to centrilobular hepatic hypertrophy at highly elevated systemic doses[2].

Caption: Divergent toxicological pathways of saturated vs. unsaturated phenyl sulfones.

Safety Data Sheet (SDS) Framework

While PPS lacks the severe reactivity of vinyl sulfones, it must be handled as a biologically active organic intermediate. The following constitutes a GHS-aligned safety framework for laboratory handling.

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

First Aid & Exposure Controls

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Causality: Prevents localized irritation of the respiratory mucosa.

-

Skin Contact: Wash immediately with soap and copious amounts of water. Causality: Removes lipophilic residue before transdermal absorption occurs.

-

Eye Contact: Flush with water for at least 15 minutes, lifting lower and upper eyelids.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Administer medicinal charcoal if available. Causality: Charcoal adsorbs the organic sulfone, preventing gastrointestinal absorption and subsequent hepatic burden[3].

Experimental Workflows and Protocols

Protocol 1: In Chemico GSH Reactivity Assay

To empirically validate the lack of electrophilic toxicity of PPS, researchers utilize the Glutathione (GSH) depletion assay. This protocol is a self-validating system: it employs a known reactive compound (phenyl vinyl sulfone) as a positive control, ensuring the assay is functioning correctly before confirming the non-reactivity of PPS[1].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer at pH 7.4, mimicking physiological pH to ensure relevant protonation states.

-

Reagent Mixing: In a 96-well plate, combine 100 µL of the buffer, 50 µL of 2 mM GSH solution, and 50 µL of the test compound (PPS) dissolved in DMSO (final sulfone concentration: 1-100 mM).

-

Incubation: Seal the plate and incubate at 37°C for 24 hours. Causality: This extended timeframe allows slow-reacting electrophiles to form adducts, preventing false negatives.

-

Derivatization: Add 50 µL of Ellman’s Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: DTNB reacts exclusively with unreacted, free GSH to produce a yellow chromophore (TNB).

-

Quantification: Measure absorbance at 412 nm using a microplate reader.

-

Validation: The positive control (phenyl vinyl sulfone) must show a near-total loss of absorbance (GSH depleted). PPS will show high absorbance (GSH intact), proving it is not a protein-binding hazard[1].

Caption: Step-by-step workflow for the in chemico Glutathione (GSH) reactivity assay.

Protocol 2: Iron-Catalyzed Cross-Coupling using PPS

Alkyl phenyl sulfones are highly valuable in drug discovery, particularly in synthesizing GPR119 agonists[4]. Beyond acting as a static pharmacophore, PPS can serve as an unactivated secondary alkyl electrophile in iron-catalyzed C(sp2)-C(sp3) cross-coupling reactions[5].

Step-by-Step Methodology:

-

System Evacuation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Iron catalysts and Grignard reagents are highly sensitive to moisture and oxygen, which cause premature quenching.

-

Catalyst Loading: Add Fe(acac)3 (5 mol%) and the substrate (Phenyl Propyl Sulfone, 1.0 equiv) to the flask.

-

Solvent & Ligand Addition: Inject anhydrous THF, followed by TMEDA (N,N,N',N'-Tetramethylethylenediamine, 8.0 equiv). Causality: An excess of TMEDA is critical; it coordinates with the iron center, preventing β-hydride elimination and stabilizing the active catalytic species[5].

-

Nucleophile Introduction: Cool the mixture to 0°C. Dropwise, add the aryl Grignard reagent (ArMgBr, 2.0 equiv). Causality: Slow addition controls the exothermic transmetalation step and minimizes homocoupling of the Grignard reagent.

-

Reaction & Quench: Stir at room temperature for 12 hours. Quench with saturated aqueous NH4Cl. The phenyl sulfinate acts as the leaving group, yielding the alkyl-aryl cross-coupled product.